N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide: is a synthetic organic compound that belongs to the class of thiazepane derivatives. This compound is characterized by the presence of a thiazepane ring, which is a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. The ethoxyphenyl group attached to the nitrogen atom of the thiazepane ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of 4-ethoxyaniline with a suitable thiazepane precursor. One common method includes the cyclization of a precursor molecule containing both amine and carboxylic acid functional groups in the presence of a dehydrating agent. The reaction conditions often involve heating the reactants in a suitable solvent, such as toluene or dichloromethane, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate in acetonitrile at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized thiazepane derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Substituted thiazepane derivatives with various functional groups.
Scientific Research Applications
N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.
N-Pyrrolidino Etonitazene: A novel opioid with a similar structural framework.
Uniqueness: N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-2-19-11-5-3-10(4-6-11)15-14(18)12-9-20-8-7-13(17)16-12/h3-6,12H,2,7-9H2,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPHDMMKKCGFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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